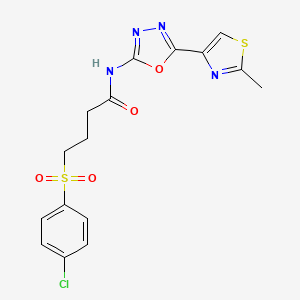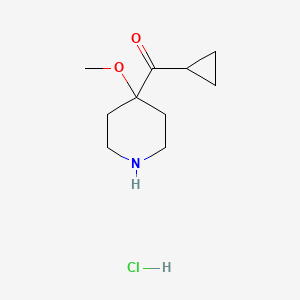
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as MDPV, is a synthetic cathinone and a designer drug that is classified as a stimulant. It belongs to the pyrrolidine class of compounds and has been found to have psychoactive effects similar to those of cocaine and amphetamines. MDPV has gained notoriety in recent years due to its abuse potential and the harmful effects it can have on users.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been used in laboratory experiments to study its effects on the central nervous system and to develop treatments for drug addiction. However, its potential for abuse and harmful effects on the body make it a challenging compound to work with, and caution must be taken when handling and administering it.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One area of interest is its potential as a treatment for drug addiction, as its mechanism of action suggests that it may be effective in reducing cravings for drugs of abuse. Another area of interest is its potential as a tool for studying the neurobiology of addiction and the effects of stimulant drugs on the brain. However, further research is needed to fully understand the effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine to form the intermediate 3,4-methylenedioxyphenylpropan-2-one methylamine. This intermediate is then reacted with 1-phenyl-2-nitropropene to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been the subject of scientific research due to its potential as a drug of abuse and its effects on the central nervous system. Studies have shown that this compound acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which are also known to be addictive and have harmful effects on the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and bronchoconstriction. These effects can be harmful and potentially life-threatening, especially at high doses.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-11-7-6-10-17(18)19(27-2)13-22-21(25)15-12-20(24)23(14-15)16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUDMLKHQYLJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2787774.png)



![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate](/img/structure/B2787785.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2787786.png)

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2787788.png)

![5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2787793.png)
